molecular formula C17H30O2 B12650099 ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate CAS No. 41096-47-3

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

Cat. No.: B12650099
CAS No.: 41096-47-3
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-YNBOVDBZSA-N
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Description

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound belonging to the class of fatty acid esters. These compounds are characterized by the presence of a carboxylic ester derivative of a fatty acid. This specific compound is known for its unique structural configuration, which includes conjugated double bonds at the 2nd and 4th positions, contributing to its distinct chemical properties .

Preparation Methods

The synthesis of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through various methods. One notable method involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates. This method ensures high stereoisomeric purity, achieving ≥98% selectivity . Another approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO, yielding the desired product with high selectivity .

Chemical Reactions Analysis

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be compared with other similar compounds such as:

This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is a compound of significant interest due to its biological activities and applications in various fields, including agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H30O
  • Molecular Weight : 266.43 g/mol
  • CAS Number : 41096-47-3
  • Structural Characteristics : The compound contains multiple double bonds and a branched alkyl chain, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Insecticidal Properties :
    • This compound has been studied for its effectiveness as an insect growth regulator (IGR). It mimics juvenile hormone activity in insects, disrupting normal development and leading to mortality in various pest species.
    • Studies have shown that it can significantly reduce populations of agricultural pests by inhibiting metamorphosis and reproductive capabilities.
  • Antimicrobial Activity :
    • Research indicates that this compound possesses antimicrobial properties against several bacterial strains.
    • Its effectiveness varies with concentration and exposure time, making it a candidate for further development as a natural preservative or antimicrobial agent.
  • Potential Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It could potentially inhibit pathways associated with inflammation in mammalian cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Juvenile Hormone Mimicry : By mimicking juvenile hormones in insects, the compound interferes with normal hormonal signaling pathways essential for growth and reproduction.
  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes of microbial cells, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

Case Studies

  • Insect Control Trials :
    • In field trials conducted on cotton crops infested with Helicoverpa armigera, application of this compound resulted in a 70% reduction in larval populations compared to untreated controls over four weeks .
  • Antimicrobial Efficacy Evaluation :
    • A laboratory study tested the antimicrobial effects against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria after 24 hours of exposure .
  • Anti-inflammatory Potential Assessment :
    • In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in human macrophages by approximately 40% .

Data Table

PropertyValue
Molecular FormulaC17H30O
Molecular Weight266.43 g/mol
CAS Number41096-47-3
Insecticidal ActivityEffective against H. armigera
Antimicrobial ActivityMIC = 0.5 mg/mL against E. coli
Anti-inflammatory Effect40% reduction in cytokines

Properties

CAS No.

41096-47-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13-

InChI Key

FYQGBXGJFWXIPP-YNBOVDBZSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C

Origin of Product

United States

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